molecular formula C42H30 B1619910 1,3,5-tris(4-phenylphenyl)benzene CAS No. 6326-64-3

1,3,5-tris(4-phenylphenyl)benzene

Cat. No.: B1619910
CAS No.: 6326-64-3
M. Wt: 534.7 g/mol
InChI Key: MUVSTFBKPNZCNI-UHFFFAOYSA-N
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Description

1,3,5-tris(4-phenylphenyl)benzene ( 6326-64-3) is an aromatic organic compound with the molecular formula C42H30 and a molecular weight of 534.70 g/mol . This compound, which features a central benzene core symmetrically functionalized with three biphenyl groups, serves as a valuable extended pi-conjugated building block in material science and organic chemistry research . It is typically supplied as a solid with a high purity level of 99% (Industrial Grade) . The robust and symmetrical structure of this compound makes it a candidate for synthesizing more complex molecular architectures, such as dendrimers and star-shaped systems, and for investigation as a core component in the development of organic electronic materials and liquid crystalline phases . Its extended aromatic system suggests potential utility in the creation of porous materials or molecular scaffolds where a rigid, multi-branched geometry is desired. This product is intended for research and development purposes only in a laboratory setting. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tris(4-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H30/c1-4-10-31(11-5-1)34-16-22-37(23-17-34)40-28-41(38-24-18-35(19-25-38)32-12-6-2-7-13-32)30-42(29-40)39-26-20-36(21-27-39)33-14-8-3-9-15-33/h1-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVSTFBKPNZCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6326-64-3
Record name NSC30664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Strategies and Mechanistic Investigations for 1,3,5 Tris 4 Phenylphenyl Benzene

Convergent Synthetic Routes to the 1,3,5-tris(4-phenylphenyl)benzene Core

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C(aryl)-C(aryl) bonds with high precision and functional group tolerance. researchgate.netnobelprize.org The Suzuki-Miyaura coupling is a particularly relevant and widely used method for synthesizing this compound. This strategy typically involves the reaction between a trihalogenated benzene (B151609) core, such as 1,3,5-tribromobenzene, and a suitable biphenylboronic acid derivative.

The general reaction scheme involves coupling 1,3,5-tribromobenzene with three equivalents of 4-phenylphenylboronic acid (or its pinacol ester) in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields. Common catalysts include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate [Pd(OAc)₂] combined with phosphine ligands. vjol.info.vncnr.it

Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of this compound

Reactant A Reactant B Catalyst Base Solvent Yield (%)
1,3,5-Tribromobenzene 4-Phenylphenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water > 90
1,3,5-Triiodobenzene 4-Phenylphenylboronic acid pinacol ester Pd(dppf)Cl₂ Cs₂CO₃ Dioxane High

This table presents typical, illustrative conditions and yields may vary based on specific literature reports.

The key steps in the catalytic cycle are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of 1,3,5-tribromobenzene.

Transmetalation: The biphenyl group is transferred from the boron atom of the boronic acid to the palladium center, displacing the halide.

Reductive Elimination: The two aryl groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. nobelprize.org

This cycle repeats three times to form the final product. The high efficiency and modularity of this approach allow for the synthesis of various substituted derivatives by simply changing the boronic acid partner.

An alternative and highly atom-economical route to the 1,3,5-triarylbenzene core is the acid-catalyzed self-condensation, or cyclotrimerization, of an appropriate acetophenone derivative. sapub.org For the synthesis of this compound, the required precursor is 4-phenylacetophenone (also known as 4-acetylbiphenyl).

This reaction involves the intermolecular condensation of three ketone molecules to form the central benzene ring, with the elimination of three molecules of water. myttex.net Various catalysts can promote this transformation, including Brønsted acids like p-toluenesulfonic acid (PTSA) and sulfuric acid, as well as Lewis acids such as copper(II) chloride or tetrachlorosilane. sapub.orgmyttex.netgoogle.com

The reaction is typically performed under heating, often without a solvent, which aligns with the principles of green chemistry. myttex.net The general mechanism proceeds through a series of acid-catalyzed aldol-type condensations and dehydrations, ultimately leading to the formation of the stable aromatic ring.

Table 2: Catalysts for the Cyclotrimerization of Aryl Methyl Ketones

Precursor Catalyst Conditions Yield of 1,3,5-Triarylbenzene Reference
Acetophenone p-Toluenesulfonic acid (PTSA) 120 °C, Solvent-free 91% myttex.net
Acetophenone Copper(II) chloride (CuCl₂) 180-220 °C, Toluene Good sapub.org
4-Methoxyacetophenone Sulfuric Acid Not specified 20% google.com

This table shows results for the general cyclotrimerization of acetophenones, which is directly applicable to the synthesis of this compound from 4-phenylacetophenone.

Both synthetic methodologies present distinct advantages and disadvantages concerning efficiency and scalability.

Palladium-Catalyzed Cross-Coupling:

Scalability: While palladium catalysts are expensive, their high activity (low catalyst loadings are often sufficient) makes the process viable on a larger scale. cnr.it However, the cost of palladium and specialized ligands, along with the need for rigorous purification to remove metal contaminants from the final product, can be limiting factors for industrial production. researchgate.net

Acid-Catalyzed Cyclotrimerization:

Efficiency: This route is highly atom-economical as the final product is assembled from three identical precursor molecules with water as the only byproduct. myttex.net This one-step process from a readily available ketone can be more efficient in terms of step count. However, yields can be variable, and forcing conditions (high temperatures) may be required.

Scalability: The use of inexpensive and abundant acid catalysts (like PTSA or H₂SO₄) and often solvent-free conditions make this method highly attractive for large-scale synthesis. myttex.net The simplicity of the procedure and purification (often by simple filtration or recrystallization) further enhances its scalability.

Exploration of Reaction Mechanisms and Transition State Analysis

Understanding the reaction mechanisms is vital for optimizing reaction conditions and predicting outcomes.

The mechanism for palladium-catalyzed cross-coupling is well-established and proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org Computational studies and mechanistic investigations have provided detailed insights into the transition states of each elementary step, guiding the rational design of more efficient ligands and catalysts. The rate-limiting step can vary depending on the specific substrates and conditions but is often either the oxidative addition or the transmetalation.

The mechanism for the acid-catalyzed cyclotrimerization of acetophenones is believed to proceed through a series of aldol condensations and dehydrations. myttex.net The proposed pathway is as follows:

Protonation of the carbonyl oxygen of a ketone molecule by the acid catalyst.

Enolization to form an enol intermediate.

The enol attacks a second protonated ketone molecule in an aldol-type addition.

Dehydration of the resulting aldol adduct yields a chalcone-like intermediate (an α,β-unsaturated ketone).

A third ketone molecule, in its enol form, undergoes a Michael addition to this chalcone intermediate.

The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation followed by dehydration to form a non-aromatic six-membered ring.

A final dehydration/aromatization step yields the stable 1,3,5-triarylbenzene ring.

Post-Synthetic Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold can be further modified to introduce a wide range of functional groups, enabling its use in various applications, from materials science to supramolecular chemistry. Functionalization typically targets the peripheral phenyl rings of the biphenyl units, as the central benzene ring is sterically hindered.

Common derivatization strategies include:

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or formylation can be performed on the terminal phenyl rings. For example, 1,3,5-tris(4-formylphenyl)benzene can be synthesized, which serves as a versatile building block for creating more complex architectures through reactions like imine condensation. nih.gov

Coupling Reactions: If the starting materials for the initial synthesis contain functional groups, these can be carried forward. For instance, using a protected aminophenylboronic acid in a Suzuki coupling would lead to a triamine derivative after deprotection. rsc.org Similarly, using a carboxyphenylboronic acid can yield a tricarboxylic acid derivative like 1,3,5-tris(4-carboxyphenyl)benzene (B1661964). rsc.org

Metal-Catalyzed Amination: Derivatives such as 1,3,5-tris(4-aminophenyl)benzene (B174889) can be prepared through nickel- or copper-catalyzed amination reactions of the corresponding tri-halo precursor. rsc.orgresearchgate.net

These functionalized derivatives are crucial for constructing metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and dendrimers, where the geometry and functionality of the building block dictate the properties of the final material. sigmaaldrich.cn

Advanced Characterization of 1,3,5 Tris 4 Phenylphenyl Benzene Molecular and Supramolecular Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1,3,5-tris(4-phenylphenyl)benzene and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 1,3,5-triphenylbenzene (B1329565), a closely related parent compound, distinct signals corresponding to the different protons are observed. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals appear at specific chemical shifts (ppm): a singlet for the three equivalent protons on the central benzene (B151609) ring, and multiplets for the protons on the peripheral phenyl rings. chemicalbook.comresearchgate.net For substituted derivatives of this compound, the chemical shifts and coupling patterns in the ¹H NMR spectrum provide crucial information about the position and nature of the substituents. rsc.org

¹³C NMR spectroscopy complements the ¹H NMR data by providing insights into the carbon framework. The spectrum of 1,3,5-triphenylbenzene shows distinct peaks for the different carbon environments, confirming the high symmetry of the molecule. researchgate.net In substituted derivatives, the chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents, further aiding in structural elucidation. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for 1,3,5-Trisubstituted Benzene Derivatives

Compound Solvent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference
1,3,5-Triphenylbenzene DMSO-d₆ 7.88 (s, 3H), 7.87-7.86 (m, 6H), 7.52-7.49 (t, J=7.5 Hz, 6H), 7.43-7.40 (t, J=7.5 Hz, 3H) 141.6, 140.1, 128.9, 127.7, 127.2, 124.4 rsc.org
1,3,5-Tris(4-methylphenyl)benzene CDCl₃ 7.74 (s, 3H), 7.62 (d, J=8.0 Hz, 6H), 7.30 (d, J=7.5 Hz, 6H), 2.44 (s, 9H) 142.2, 138.3, 137.4, 129.4, 127.3, 124.7, 21.1 rsc.org
1,3,5-Tris(4-chlorophenyl)benzene CDCl₃ 7.67 (s, 3H), 7.59 (d, J=8.5 Hz, 6H), 7.44 (d, J=8.5 Hz, 6H) 141.5, 139.4, 134.0, 129.6, 128.9, 125.1 rsc.org

Mass Spectrometry (MS) Techniques for Precise Molecular Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular mass of this compound and its derivatives, confirming their elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for providing highly accurate mass measurements, which can distinguish between compounds with the same nominal mass but different elemental formulas.

The molecular weight of 1,3,5-triphenylbenzene is 306.4 g/mol . chemicalbook.com For substituted derivatives, the molecular weight will vary depending on the nature of the substituent groups. For example, the molecular weight of 1,3,5-tris(4-bromophenyl)benzene (B1296842) is 543.09 g/mol , and for 1,3,5-tris(4-nitrophenyl)benzene, it is 441.4 g/mol . sigmaaldrich.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "molecular fingerprint" of this compound by probing its vibrational modes. These techniques are highly sensitive to the specific chemical bonds and symmetry of the molecule.

The IR spectrum of 1,3,5-triphenylbenzene and its derivatives displays characteristic absorption bands. spectrabase.com Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. spectroscopyonline.com The C=C stretching vibrations of the benzene rings give rise to a series of sharp bands between 1620 and 1400 cm⁻¹. rsc.orgspectroscopyonline.com Intense out-of-plane C-H bending vibrations, which are indicative of the substitution pattern on the benzene rings, appear in the lower wavenumber region (1000-675 cm⁻¹). spectroscopyonline.com For instance, the IR spectrum of 1,3,5-tris(4-chlorophenyl)benzene shows strong absorptions at 1598, 1493, and 815 cm⁻¹, which are characteristic of the substituted benzene rings. rsc.org Similarly, the IR spectrum of 1,3,5-tris(4-hydroxylphenyl)benzene exhibits a broad O-H stretching band, confirming the presence of the hydroxyl groups. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the high symmetry of the this compound core, certain vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum.

Table 2: Characteristic IR Absorption Bands for 1,3,5-Trisubstituted Benzene Derivatives

Compound Key IR Bands (cm⁻¹) Reference
1,3,5-Triphenylbenzene 3053, 1651, 1494, 1431, 758, 700 rsc.org
1,3,5-Tris(4-methylphenyl)benzene 3017, 2922, 1612, 1511, 1491, 812 rsc.org
1,3,5-Tris(4-chlorophenyl)benzene 3045, 1598, 1493, 1091, 815 rsc.org

Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are essential techniques for investigating the electronic properties of this compound and its derivatives. These methods provide information about the electronic transitions within the molecule, which are responsible for its optical properties.

The UV-Vis absorption spectrum of 1,3,5-triphenylbenzene in solution typically exhibits strong absorption bands in the ultraviolet region, corresponding to π-π* transitions within the extended conjugated system. aatbio.com For example, in acetonitrile, 1,3,5-tris(4'-aminophenyl)benzene shows an absorption maximum around 290 nm. nih.gov The position and intensity of these absorption bands can be influenced by the nature of the solvent and the presence of substituents on the phenyl rings. researchgate.net

Upon excitation with UV light, many derivatives of this compound exhibit strong photoluminescence (fluorescence). The PL spectrum of 1,3,5-tris(4'-aminophenyl)benzene in acetonitrile, for instance, shows an emission band at 405 nm when excited at 290 nm. nih.gov The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. This sensitivity makes these compounds promising candidates for use as fluorescent sensors. nih.gov

Solid-State X-ray Crystallography for Crystalline Structure Elucidation

Solid-state X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound and its derivatives. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the packing of molecules in the solid state and its influence on the material's properties.

Single-crystal X-ray diffraction studies on derivatives such as 1,3,5-tris(4-methylphenyl)benzene have revealed the non-planar nature of the molecule, with the peripheral phenyl rings being twisted relative to the central benzene ring. researchgate.net This twisting is a common feature in this class of compounds and is influenced by steric hindrance between the adjacent phenyl groups. The crystal packing is often governed by a combination of van der Waals forces and, in the case of substituted derivatives, other intermolecular interactions like hydrogen bonding or halogen bonding. mdpi.com For example, in the crystal structure of 1,3,5-tris(4'-aminophenyl)benzene, N-H···N hydrogen bonds connect the molecules into an extended 3D network. nih.gov

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) for Surface Morphology

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful surface-sensitive techniques that allow for the visualization of the morphology and self-assembly of this compound derivatives on various substrates at the nanoscale. uni-regensburg.de These techniques are particularly useful for studying the formation of ordered two-dimensional (2D) structures and monolayers.

STM studies of 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) on graphite (B72142) have shown that the molecules can self-assemble into different 2D networks, including porous honeycomb and close-packed structures. researchgate.net The formation of these structures is driven by intermolecular hydrogen bonding between the carboxylic acid groups. researchgate.net Large-scale STM images can reveal the formation of extensive, well-ordered domains. researchgate.net The ability to control the self-assembly of these molecules on surfaces is critical for their application in nanotechnology and molecular electronics.

AFM can provide complementary information about the topography of the self-assembled structures and can be used to study thicker films and aggregates. The combination of STM and AFM provides a comprehensive understanding of the supramolecular organization of these molecules on surfaces. uni-regensburg.de

Electronic Structure and Charge Transport Phenomena in 1,3,5 Tris 4 Phenylphenyl Benzene

Investigation of Molecular Orbitals and Energy Level Alignment via Photoelectron Spectroscopy

Detailed experimental data from photoelectron spectroscopy specifically for 1,3,5-tris(4-phenylphenyl)benzene are not extensively available in the reviewed literature. However, the electronic properties can be inferred from computational studies and comparison with similar compounds. Density Functional Theory (DFT) calculations are a common method to approximate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com These energy levels are fundamental to determining the charge injection and transport properties of a material.

For related derivative compounds, such as 1,3,5-tris(4-carboxyphenyl)benzene (B1661964), DFT has been used to investigate the electronic density and reactivity profile. mdpi.com In organic electronic devices, the alignment of the HOMO and LUMO levels of adjacent materials dictates the efficiency of charge injection and transport across interfaces. elsevierpure.com For instance, in a charge generation interface, the HOMO of the donor material should be close to the LUMO of the acceptor material to facilitate the creation of electron-hole pairs. elsevierpure.com

The table below presents computed properties for various derivatives of the core 1,3,5-triphenylbenzene (B1329565) structure, which can provide an indication of how functionalization affects the electronic properties.

Compound NameMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Donor Count
1,3,5-Tris(4-hydroxyphenyl)benzene354.45.73
1,3,5-Tris(4-formylphenyl)benzene390.45.20
1,3,5-Tris(4-nitrophenyl)benzene441.46.30
1,3,5-Tris(4-ethynylphenyl)benzene (B1631666)378.57.50
1,3,5-Tris(4-mercaptophenyl)benzene402.67.33

This data is based on computational models for derivative compounds and is intended to be illustrative. nih.govnih.govnih.govnih.govnih.gov

Analysis of Charge Carrier Generation and Recombination Dynamics

Specific experimental studies on the charge carrier generation and recombination dynamics in this compound are not prominently featured in the available literature. However, the general principles governing these processes in organic materials can be applied. Charge carrier generation often occurs at an interface between a donor and an acceptor material upon photoexcitation, leading to the formation of an exciton (B1674681) (a bound electron-hole pair) which then dissociates into free charge carriers. elsevierpure.com

The efficiency of this process is highly dependent on the energy level alignment at the interface. elsevierpure.com Recombination, the process where an electron and a hole meet and annihilate, is a key loss mechanism in organic electronic devices. In ternary electron donor-acceptor complexes, charge recombination time constants can be on the order of picoseconds. nih.gov The dynamics of these processes are often investigated using techniques like ultrafast time-resolved broadband fluorescence spectroscopy. nih.gov The propeller-like shape of this compound could influence these dynamics by affecting the intermolecular packing and electronic coupling in the solid state.

Mechanisms of Charge Migration and Trapping in Condensed Phases

The migration of charge carriers through an organic material is a critical aspect of its performance in an electronic device. In disordered organic solids, this process is typically described by a hopping mechanism, where charges jump between localized states. The rate of hopping is influenced by the energetic disorder and the electronic coupling between adjacent molecules. The intrinsic molecular structure of this compound, with its extended π-conjugation, is conducive to charge transport.

Charge trapping, where charge carriers become localized at defects or impurities, can significantly impede charge migration and reduce device efficiency. The chemical purity and structural order of the material are therefore of high importance. Derivatives of 1,3,5-tris(phenylamino)benzene have been synthesized and their electrochemical properties studied, revealing that oxidation can create stable dications, which is relevant to their potential as hole-transport materials. rsc.org The presence of bulky side groups, as in the case of this compound, can prevent close packing, which may reduce intermolecular electronic coupling but also potentially inhibit the formation of aggregates that can act as charge traps.

Interplay of Molecular Conformation and Electronic Band Structure

The molecular conformation of this compound plays a significant role in determining its electronic properties in the solid state. The molecule adopts a non-planar, propeller-like shape due to steric hindrance between the phenyl rings. researchgate.net This twisting of the phenyl groups relative to the central benzene (B151609) ring affects the degree of π-orbital overlap and, consequently, the electronic band structure.

In the solid state, the arrangement of these propeller-shaped molecules influences the bulk electronic properties. The conformational flexibility of the 1,3,5-tris(4-bromophenyl)benzene (B1296842) skeleton has been shown to lead to the formation of nanoporous covalent networks with varied pore sizes. researchgate.net This indicates that the intermolecular interactions and resulting morphology are highly dependent on the molecular conformation. The electronic band structure, which is a collective property of the condensed phase, will be directly impacted by this molecular arrangement. A more ordered packing would generally lead to a more defined band structure and potentially higher charge carrier mobility. The lack of planarity in this compound could lead to a more amorphous morphology, resulting in a band structure dominated by localized states rather than delocalized bands.

Applications of 1,3,5 Tris 4 Phenylphenyl Benzene in Organic Electronic and Optoelectronic Devices

Advanced Host Material Development for Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, the host material plays a critical role in the emissive layer by dissolving and separating emitter dopant molecules, facilitating charge transport, and enabling efficient energy transfer to the emitter. The high triplet energy and good thermal stability of star-shaped benzene (B151609) and triazine derivatives make them promising candidates for host materials, particularly in phosphorescent OLEDs (PhOLEDs).

Table 1: Representative Performance of Green PhOLEDs with Star-Shaped Host Materials (Note: Data is for illustrative purposes based on related triazine derivatives, as specific data for 1,3,5-tris(4-phenylphenyl)benzene is not available.)

Host MaterialEmitterETLMax. EQE (%)Power Efficiency (lm/W)
T2T¹(PPy)₂Ir(acac)TPBi17.559.0 psu.edursc.orgresearchgate.net
T3T¹(PPy)₂Ir(acac)TPBi14.450.6 psu.edursc.orgresearchgate.net

¹T2T and T3T are 1,3,5-triazine (B166579) derivatives, not this compound.

A crucial property for a host material in a PhOLED is a triplet energy level higher than that of the phosphorescent dopant. This is necessary to ensure efficient energy transfer from the host to the dopant and to confine the triplet excitons on the emitter, preventing energy loss through non-radiative decay pathways. Star-shaped molecules with a meta-linkage pattern, like this compound, tend to have limited π-conjugation across the entire molecule, which often results in a high triplet energy. For example, the triazine derivative 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) possesses a high triplet energy of 2.80 eV. psu.edursc.org This makes it suitable for hosting green (triplet energy ~2.4 eV) and blue (triplet energy ~2.7 eV) phosphorescent emitters. It is anticipated that this compound would exhibit a similarly high triplet energy, making it a potentially effective host for managing triplet excitons and achieving high efficiency in phosphorescent devices.

Active Layer and Hole Transport Material in Organic Photovoltaic Cells (OPVs)

In OPVs, organic materials are responsible for light absorption and charge separation and transport. The properties of this compound, such as its good electrochemical stability and potential for forming ordered thin films, make it a theoretical candidate for use as a hole transport material (HTM) or as a component in the photoactive layer.

Semiconductor Component in Organic Field-Effect Transistors (OFETs)

The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used in its active channel. Materials that can form well-ordered molecular packing structures typically exhibit higher mobilities. The rigid and planar structure of the this compound core suggests that it could adopt a favorable packing arrangement for charge transport.

There is a lack of specific reports on the use of this compound as the primary semiconductor in an OFET. However, related compounds have been investigated. For instance, inserting a thin layer of 4,4′,4″-tris[3-methylphenyl(phenyl)amino] triphenylamine (B166846) (m-MTDATA) as a hole injection interlayer in pentacene-based OFETs has been shown to significantly enhance hole mobility. researchgate.net This improvement is attributed to the formation of an intermediate energy level that reduces the contact resistance between the gold electrode and the organic semiconductor. researchgate.net This suggests that triphenylbenzene-based molecules can play a crucial role at the interface to improve charge accumulation. If used as the active channel itself, the performance of a this compound-based OFET would depend on its ability to form a continuous, crystalline, or well-ordered amorphous film, allowing for efficient charge accumulation and transport along the channel under an applied gate voltage. The charge carrier mobility would be a key performance parameter to determine its suitability for practical applications.

Exploration of this compound in Advanced Organic Electronic Applications

The unique star-shaped, π-conjugated structure of this compound and its derivatives has garnered significant interest in the field of organic electronics. This molecular architecture provides high thermal and morphological stability, along with desirable electronic properties, making it a promising candidate for various advanced applications. Researchers have explored its potential in organic solar cells, perovskite solar cells, organic photodetectors, and thermoelectric devices, primarily by modifying the core 1,3,5-triphenylbenzene (B1329565) structure with various functional groups to fine-tune its properties for specific applications.

Use in Organic Solar Cells

While direct experimental data on the performance of the parent compound, this compound, in organic solar cells (OSCs) is not extensively documented in the reviewed literature, research on its derivatives highlights their potential. One notable derivative, 1,3,5-tris(2-N-phenylbenzimidazolyl)benzene (TPBI) , has been effectively utilized as a buffer layer at the cathode interface in OSCs. The introduction of a thin TPBI layer between the active layer (comprising copper phthalocyanine (B1677752) (CuPc) and fullerene (C60)) and the aluminum (Al) cathode has been shown to significantly enhance the device's operational lifetime.

In one study, incorporating a TPBI buffer layer with a thickness of 8 nm increased the lifetime of the OSC from 255 minutes to 900 minutes. researchgate.net This improvement is attributed to the higher stability of TPBI compared to commonly used buffer layer materials like bathocuproine (BCP). TPBI helps in reducing the penetration of oxygen and moisture, which are known to degrade the device performance. researchgate.net While the primary benefit observed was the enhanced stability, the power conversion efficiency (PCE) of the devices with TPBI showed only slight variations. researchgate.net Another study reported that using TPBI as a replacement for BCP in fullerene-based OSCs resulted in a PCE of 2.32% under simulated AM1.5G illumination and a remarkable shelf-lifetime of over 1800 minutes in atmosphere without encapsulation. ossila.com

These findings underscore the potential of this compound derivatives in improving the longevity of organic solar cells, a critical factor for their commercial viability.

Role in Perovskite Solar Cells

Derivatives of this compound have been investigated as hole-transporting materials (HTMs) in perovskite solar cells (PSCs), a crucial component for efficient charge extraction and transport.

Theoretical studies using density functional theory (DFT) have explored a series of 1,3,5-tris(diphenylamino)benzene (B145324) derivatives as potential HTMs. chemicalbook.comresearchgate.netgoogle.com These computational analyses focus on optimizing the geometrical and electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to ensure efficient alignment with the perovskite active layer. The results from these studies suggest that by appropriate functionalization, these derivatives can be tailored to facilitate effective hole transport and potentially lead to high-efficiency PSCs. chemicalbook.comresearchgate.netgoogle.com

Experimentally, ortho-substituted 1,3,5-triphenylbenzene derivatives have been synthesized and incorporated as HTMs in mesoporous PSCs. In one such study, devices were fabricated with the structure ZnO-Mg-EA(NH3+)/CH3NH3PbI3/HTM/Au. The performance of these HTMs was evaluated, yielding non-optimized power conversion efficiencies (PCEs) of up to 12.14% for a derivative functionalized with 4,4'-dimethoxydiphenylamine. researchgate.net This demonstrates the practical potential of this class of compounds in achieving high-performing PSCs.

The table below summarizes the performance of a perovskite solar cell using an ortho-substituted 1,3,5-triphenylbenzene derivative as the hole-transporting material.

HTM Derivative Functional GroupPower Conversion Efficiency (PCE)
4,4'-dimethoxydiphenylamine12.14%
Phenothiazine4.32%

Table 1: Performance of perovskite solar cells with different ortho-substituted 1,3,5-triphenylbenzene hole-transporting materials. researchgate.net

Application in Organic Photodetectors

The application of this compound and its derivatives in organic photodetectors (OPDs) is an emerging area of research. The inherent properties of organic semiconductors, such as high absorption coefficients and tunable spectral responses, make them attractive for light detection applications. researchgate.net While specific performance data for this compound-based photodetectors is limited in the reviewed literature, the structural and electronic characteristics of its derivatives suggest their potential utility in this domain. The ability to form stable, high-quality thin films is crucial for efficient photodetector operation, and the star-shaped geometry of these molecules is advantageous in this regard. Further research is needed to explore and quantify the performance of these materials in terms of key photodetector metrics such as responsivity, detectivity, and response speed.

Exploration in Thermoelectric Devices

Thermoelectric devices, which can convert heat energy into electrical energy and vice versa, represent another potential application for advanced organic materials. The efficiency of a thermoelectric material is quantified by its figure of merit (ZT). While the exploration of this compound and its derivatives in this field is still in its nascent stages, the inherent low thermal conductivity of many organic materials makes them theoretically interesting candidates. However, achieving high electrical conductivity simultaneously remains a significant challenge. Currently, there is a lack of specific research findings and performance data regarding the thermoelectric properties of this compound-based materials in the reviewed literature.

Supramolecular Chemistry and Self Assembly of 1,3,5 Tris 4 Phenylphenyl Benzene Systems

Engineering of Non-Covalent Interactions for Directed Assembly

The directed assembly of 1,3,5-tris(4-phenylphenyl)benzene-based systems relies on the precise control of various non-covalent interactions. These interactions, though weaker than covalent bonds, collectively dictate the final supramolecular architecture. Key interactions include:

Hydrogen Bonding: By introducing functional groups such as carboxylic acids or amides, strong and directional hydrogen bonds can be engineered. For example, 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB) utilizes its carboxylic acid groups to form robust hydrogen-bonded networks. rsc.orgnih.gov The molecule has a C3-symmetry and is two-dimensional, which allows it to form self-assembled monolayers (SAMs) on various substrates. nih.gov

Van der Waals Forces: These forces, particularly π-π stacking between the aromatic rings, are crucial for the stability of the assembled structures. The large aromatic surface area of the this compound core promotes significant π-π interactions.

Halogen Bonding: The introduction of halogen atoms, such as in 1,3,5-tris(4-bromophenyl)benzene (B1296842) (TBB), allows for the formation of directional halogen bonds, which can be used to guide the self-assembly process. nih.gov

Host-Guest Interactions: The porous networks formed by the self-assembly of these molecules can encapsulate guest molecules, leading to the formation of host-guest complexes. This has been demonstrated with systems involving coronene (B32277) and nanographene. researchgate.net

The interplay of these interactions is complex and can be influenced by the substrate, as seen in the different self-assembled structures of TBB on Ag(111) and Si(111)(√3 × √3)-Ag surfaces. nih.gov

Formation of Ordered Architectures in Solution and on Surfaces

The self-assembly of this compound derivatives leads to a variety of ordered architectures, both in solution and on solid surfaces.

In Solution: In solution, these molecules can form discrete nanoscale structures or extended networks. The concentration of the solution can play a critical role in determining the resulting polymorph. For instance, 1,3,5-tri(4-carboxyphenyl)benzene (BTB) can form different self-assembled monolayer networks (SAMNs) depending on the concentration, including standing up, oblique, and honeycomb porous structures. researchgate.net

On Surfaces: When deposited on a solid substrate, this compound and its derivatives can form highly ordered two-dimensional (2D) self-assembled monolayers (SAMs). nih.gov The structure of these SAMs is highly dependent on the nature of the substrate. For example, the on-surface synthesis of a 2D covalent organic framework from 1,3,5-tris(4-bromophenyl)benzene is dependent on the choice of substrate, with different outcomes observed on graphite(001), Cu(111), and Ag(110). rsc.org Scanning tunneling microscopy (STM) is a powerful technique for visualizing these surface-confined networks and has been used to study the reversible transition between porous and nonporous networks of BTB molecules by applying an electrical bias. researchgate.net

Investigation of Self-Assembly Mechanisms and Thermodynamic Control

Understanding the mechanisms and thermodynamics of self-assembly is crucial for controlling the formation of desired supramolecular structures.

The self-assembly process is governed by a delicate balance between enthalpic and entropic contributions to the free energy of the system. The formation of non-covalent bonds is enthalpically favorable, while the ordering of molecules into a defined structure is entropically unfavorable.

The thermodynamics of phase transitions for related molecules, such as 1,3,5-tris-(α-naphthyl)benzene, have been studied using techniques like differential scanning calorimetry and fast scanning calorimetry to determine properties like fusion and vaporization enthalpies. nih.govmdpi.com These studies provide insight into the stability of different phases and the energy landscapes governing their interconversion. nih.govmdpi.com The solvent and concentration are key thermodynamic parameters that can be tuned to control the self-assembly process, leading to different polymorphic structures. researchgate.net

Development of Porous Organic Frameworks (POFs) or Covalent Organic Frameworks (COFs) Utilizing the this compound Motif

The rigid, C3-symmetric structure of this compound and its functionalized derivatives makes them excellent building blocks for the synthesis of porous organic frameworks (POFs) and covalent organic frameworks (COFs). nih.gov These materials are characterized by their high surface areas, permanent porosity, and exceptional thermal and chemical stability. nih.gov

Derivatives of this compound are functionalized with reactive groups that can undergo condensation reactions to form extended, covalently linked networks. Common functionalities include:

Aldehydes: 1,3,5-Tris(4-formylphenyl)benzene is a key precursor for synthesizing imine-linked COFs. ossila.com For instance, it reacts with amine derivatives to form COFs used in CO2 capture. ossila.com

Amines: 1,3,5-Tris(4-aminophenyl)benzene (B174889) (TAPB) is widely used as a tritopic linker for the construction of porous polymeric COFs. ossila.com

Carboxylic Acids: 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) is a tritopic bridging ligand used to create metal-organic frameworks (MOFs) and hydrogen-bonded organic frameworks (HOFs). rsc.orgrsc.org

Alkynes: 1,3,5-Tris(4-ethynylphenyl)benzene (B1631666) is used in the synthesis of porous conjugated polymers and semiconducting COFs. ossila.com

Hydroxyls: 1,3,5-Tris(4-hydroxyphenyl)benzene is utilized in the synthesis of ester-linked COFs and hydrogen-bonded organic frameworks. ossila.com

These frameworks have shown promise in a variety of applications, including gas storage and separation, catalysis, and sensing.

Table of Synthesized Frameworks and Properties

Framework Name/TypeMonomersLinkageBET Surface Area (m²/g)ApplicationReference
Benzothiazole COF1,3,5-Tris(4-formylphenyl)benzene, Amine derivativesImine328CO2 adsorption ossila.com
2D Semiconducting COF1,3,5-Tris(4-formylphenyl)benzene, Benzyl cyanide derivativesKnoevenagel condensation productNot SpecifiedH₂ evolution ossila.com
PCP-SO-TPB1,3,5-Tris(4-ethynylphenyl)benzene, 2,7-dibromodibenzo[b,d]thiophene (B8248333) 5,5-dioxideSonogashira–Hagihara cross-couplingHighCO₂ photoreduction ossila.com
1,3-diyne-linked CMPNs1,3,5-Tris(4-ethynylphenyl)benzeneOxidative coupling of terminal alkynesNot SpecifiedPhotocatalytic H₂ production ossila.com
NTU-COF-11,3,5-Tris(4-aminophenyl)benzene, 4-Formylphenylboronic acidBoroxine ring and ImineNot SpecifiedH₂ uptake unt.edu
RT-COF-11,3,5-Tris(4-aminophenyl)benzene (TAPB), 1,3,5-BenzenetricarbaldehydeImine (Schiff-base)329Not Specified nih.gov
TPTF-COF1,3,5-Tris(4-aminophenyl)benzene (TPB), 1,3,5-Tris(3-fluoro-4-formylphenyl)benzeneImine1084.61Fluorescence probe sensing ossila.com
Ester-linked COF1,3,5-Tris(4-hydroxyphenyl)benzene, Di(pyridin-2-yl) terephthalateEsterup to 2092Not Specified ossila.com
PAF-1201,3,5-Tris(4-aminophenyl)benzene, Naphthalene-1,4,5,8-tetracarboxylic dianhydrideImideNot SpecifiedGas separation (C₂H₂/C₂H₄, CO₂/N₂) ossila.com

Theoretical and Computational Investigations of 1,3,5 Tris 4 Phenylphenyl Benzene and Analogues

First-Principles Density Functional Theory (DFT) Studies on Electronic Properties and Molecular Conformations

First-principles Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules from the basic laws of quantum mechanics. For complex aromatic systems like 1,3,5-tris(4-phenylphenyl)benzene and its analogues, DFT provides critical data on molecular geometry, orbital energies, and electronic distribution, which are essential for predicting their behavior in materials science applications.

Detailed DFT calculations have been performed on analogues such as 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) (H3BTB) and 1,3,5-Tris(4-hydroxyphenyl)benzene. For H3BTB, DFT studies are employed to optimize the molecular geometry and perform frequency calculations to ensure the stability of the structure. researchgate.netnih.gov These studies calculate frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—to understand the electronic density and reactivity profile of the compound. researchgate.net The energy gap between HOMO and LUMO is a key parameter that influences the electronic and optical properties of the material.

The conformation of the phenyl rings relative to the central benzene (B151609) core is a critical aspect studied by DFT. The degree of twisting between the rings affects the extent of π-conjugation, which in turn governs the electronic and photophysical properties. These computational predictions of molecular conformation are vital for understanding how these molecules pack in the solid state and interact with other molecules.

Table 1: DFT Calculated Properties of this compound Analogues

AnalogueComputational MethodKey FindingsReference
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)DFT (Gaussian 09W)Optimization of molecular geometry, calculation of frontier molecular orbitals (HOMO/LUMO) to determine electronic density and reactivity profile. researchgate.netnih.gov researchgate.netnih.gov
1,3,5-Tris(4-hydroxyphenyl)benzeneDFTRevealed a planar conformation allowing for intermolecular H-O hydrogen bonding between hydroxyl groups. kashanu.ac.ir kashanu.ac.ir

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Aggregation Phenomena

While DFT provides a static picture of a single molecule or a small group of molecules, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecular systems over time. MD simulations are crucial for understanding how molecules like this compound and its analogues behave in solution or in large aggregates, providing insights into processes like self-assembly, nucleation, and conformational changes.

MD simulations have been effectively used to study the aggregation and dynamic behavior of related compounds. For instance, simulations of 1,3,5-tris(4-bromophenyl)benzene (B1296842) (3BrY) in water and methanol (B129727) solutions have been performed using metadynamics, an enhanced sampling technique. unipi.it These simulations revealed that the formation of clusters follows a two-step mechanism, where interactions between the aromatic cores are the primary driving force. unipi.it The local structure within these prenucleation clusters shows dimers and trimers arranged in configurations that resemble the crystalline state. unipi.it

In another study, MD simulations were used to investigate the interaction of 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) with DNA. researchgate.netnih.gov These simulations provide a dynamic view of the binding process, showing how the molecule interacts with the DNA grooves and the role of electrostatic and non-electrostatic forces in the binding free energy. researchgate.netnih.gov Such computational studies are instrumental in demonstrating the potential of molecules for specific applications by revealing their dynamic interaction mechanisms at an atomic level. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural or physicochemical properties of compounds with a specific property of interest, such as solubility, boiling point, or biological activity. The goal is to develop mathematical models that can predict the properties of new, unsynthesized compounds, thereby guiding the predictive design of novel materials.

A typical QSPR study involves calculating a set of numerical parameters, known as molecular descriptors, that characterize the chemical structure. These descriptors can encode topological, geometric, electronic, or physicochemical features of the molecules. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a predictive model. unipi.it

While QSPR is a powerful tool for predictive design, specific QSPR models for this compound and its direct, complex analogues are not prominently featured in the surveyed scientific literature. Studies have been conducted on broader classes of compounds, such as benzene derivatives, to predict properties like thermal energy, heat capacity, and toxicity. kashanu.ac.ir However, these models are generally developed for simpler benzene derivatives and are not directly transferable to the much larger and more complex star-shaped structure of this compound. Developing a robust QSPR model for this class of compounds would require a large dataset of experimentally measured properties for a series of structurally related triphenylbenzene derivatives, which is a significant undertaking.

Computational Insights into Excited State Dynamics and Photophysical Processes

Understanding the behavior of molecules in their electronically excited states is fundamental to developing materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors. Computational methods provide invaluable insights into the excited state dynamics and photophysical processes that govern how these molecules absorb and emit light.

Studies on analogues like 1,3,5-tris(phenylethynyl)benzene (B53748) (TPB) have used computational analysis combined with time-resolved spectroscopy to unravel their excited-state behavior. scienceopen.com Upon photoexcitation, the molecule can undergo rapid structural changes. For TPB, it was concluded that the molecule is initially excited to a short-lived singlet state with a nonplanar structure. scienceopen.com It then rapidly relaxes (within 150 femtoseconds) to a more stable, long-lived excited singlet state that has a planar, C3-symmetric structure. scienceopen.com This structural planarization in the excited state is a key photophysical process that influences the fluorescence properties.

Time-dependent density functional theory (TD-DFT) is a common computational method used to calculate excited-state properties. It can predict absorption and emission spectra, as well as the nature of the electronic transitions involved. For instance, excited-state calculations on host-guest systems involving triphenylbenzene derivatives have been used to study energy transfer mechanisms. cncb.ac.cn These studies show that efficient energy transfer can occur from an excited host molecule to a guest molecule, a critical process for the operation of doped OLEDs. cncb.ac.cn The calculations can also predict how intermolecular interactions in a mixed system can distort molecular geometry and shift the luminescence wavelength. cncb.ac.cn

Table 2: Computational Findings on Excited State and Dynamic Properties of Analogues

Analogue / SystemComputational MethodKey FindingsReference
1,3,5-tris(4-bromophenyl)benzene (3BrY)Metadynamics (MD)Showed a two-step nucleation mechanism; interactions between aromatic cores lead to dimers and trimers in prenucleation clusters. unipi.it unipi.it
1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB)Molecular Dynamics (MD)Simulated the dynamic binding interaction with DNA, highlighting the role of electrostatic and non-electrostatic contributions. researchgate.netnih.gov researchgate.netnih.gov
1,3,5-tris(phenylethynyl)benzene (TPB)Analysis of fluorescence anisotropy and Raman dataSuggests rapid relaxation from a nonplanar excited state to a planar, more stable excited state, influencing fluorescence. scienceopen.com scienceopen.com

Compound Index

Functional Exploration of 1,3,5 Tris 4 Phenylphenyl Benzene Derivatives

Design and Synthesis of Derivatives for Specific Applications

The strategic design and synthesis of 1,3,5-tris(4-phenylphenyl)benzene derivatives are pivotal for their application in diverse fields. The introduction of specific functional groups allows for the fine-tuning of their properties.

Novel starburst molecules based on π-electron systems, such as 1,3,5-tris[4-(diphenylamino)phenyl]benzene (B1644438) and its methyl-substituted derivatives, have been synthesized. These compounds are notable for being a new class of amorphous molecular materials with high glass-transition temperatures exceeding 100°C. rsc.org The synthesis of such triarylamine derivatives can be achieved through methods like the copper-catalyzed Ullmann coupling of aromatic amines with aromatic aryl iodides or nickel-catalyzed polycondensation reactions of 1,3,5-tris(p-chlorophenyl)benzene with secondary amines. rsc.orgresearchgate.net

Derivatives functionalized with aldehyde groups, like 1,3,5-tris(4-formylphenyl)benzene, are valuable ligands for creating covalent organic frameworks (COFs). ossila.com These COFs are synthesized through reactions with amine derivatives to form imine linkages and have applications in areas such as CO2 capture. ossila.com For instance, a COF prepared from 1,3,5-tris(4-formylphenyl)benzene demonstrated a surface area of 328 m²/g and a CO2 adsorption of 7.8 wt% at 273 K. ossila.com Similarly, fluorinated derivatives like 1,3,5-tris(3-fluoro-4-formylphenyl)benzene are used to construct fluorine-rich, highly crystalline, and thermally stable porous COFs. ossila.com

The introduction of boronic acid groups, as seen in 1,3,5-tris[(4-phenylboronic acid)]benzene, provides another avenue for constructing COFs through condensation reactions. ossila.com These materials exhibit high thermal stability, low density, and significant porosity, making them suitable for applications in gas storage and separation. ossila.com For example, COF-8, constructed from 1,3,5-tris[(4-phenylboronic acid)]benzene, has a surface area of 1400 m² g⁻¹. ossila.com

Other synthesized derivatives include those with hydroxyl and nitro functional groups, such as 1,3,5-tris(4'-hydroxyphenyl)benzene and 1,3,5-tris(4-nitrophenyl)benzene, respectively, further expanding the library of available building blocks for various material applications. google.comnih.govnih.gov

Development of Molecular Probes and Sensors Based on Modified this compound Scaffolds

The unique photoluminescent and π-electron-rich nature of the this compound core makes it an excellent platform for developing chemosensors. nih.gov By attaching specific recognition moieties, derivatives can be designed to selectively detect a variety of analytes.

A notable example is the use of 1,3,5-tris(4′-aminophenyl)benzene as a supramolecular chemosensor for polynitroaromatic compounds (PNACs). nih.gov The π-electron-rich core and the amino groups of this compound facilitate intermolecular π–π stacking and hydrogen bonding interactions with electron-deficient PNACs, leading to fluorescence quenching upon binding. nih.gov The extended three-dimensional network formed through N–H⋯N hydrogen bonds in the solid state enhances analyte diffusion and provides a larger surface area for host-guest interactions. nih.gov

To understand the sensing mechanism, derivatives with N-methylated amino groups were synthesized. nih.gov The study revealed that hydrogen bonding plays a significant role in the formation of donor-acceptor complexes, which in turn enhances the sensing efficiency. nih.gov Even with bulky isopropyl groups near the amino groups, as in 1,3,5-tris(4′-amino-3′,5′-di-isopropylphenyl)benzene, the sensing ability for PNACs remains comparable to the non-substituted amine, highlighting the crucial role of the amino groups in the sensing process. nih.gov

Furthermore, tris-salicylaldimine Schiff bases derived from the this compound scaffold have been developed for the selective detection of fluoride (B91410) ions through a fluorescence turn-on mechanism. nih.gov

Investigation of Biological Activity and Ligand-Biomolecule Interactions of Functionalized Derivatives

Recent research has ventured into exploring the biological applications of functionalized this compound derivatives, particularly in the realm of anticancer research. nih.gov

One such study focused on 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (H3BTB), investigating its potential as an anticancer agent. nih.govresearchgate.net This derivative, characterized by three carboxylic acid groups attached to the peripheral phenyl rings, exhibits water solubility and a C3-symmetrical, two-dimensional structure. nih.gov The research demonstrated the compound's ability to bind to DNA, suggesting a potential mechanism for its cytotoxic effects against cancer cells. nih.govnih.gov

Computational methods, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the interaction between 1,3,5-tris(4-carboxyphenyl)benzene and biological macromolecules. nih.gov These studies provide insights into the binding affinity and stability of the ligand-biomolecule complexes.

Molecular docking studies of H3BTB with DNA revealed a strong binding affinity, with a calculated docking score of -8.3 kcal/mol. nih.gov The primary mode of interaction was identified as minor groove binding. nih.govnih.gov The simulations indicated the formation of a hydrogen bond between the compound and the DC11 residue of the DNA, with a bond length of 3.14 angstroms. nih.gov Additionally, hydrophobic interactions with several DNA residues (Gd16, Da17, Dg10, Dc9, Dt19, Dt8, and Da18) were identified, further stabilizing the complex. nih.gov

The binding of H3BTB to DNA was found to be significant enough to cause an unwinding of the DNA helix. nih.govresearchgate.net The free energy of binding was characterized by considerable electrostatic and non-electrostatic contributions. nih.govresearchgate.net These computational findings strongly support the potential of H3BTB as a cytotoxic agent. nih.gov

Beyond DNA, the interaction of H3BTB with various anticancer protein targets such as caspase-3, p53, and NF-κB was also investigated using molecular docking. nih.gov The presence of carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with these proteins. nih.gov

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Materials for Chemical Sensing and Detection

Derivatives of this compound are highly effective in the development of materials for chemical sensing and detection, largely due to their stable, π-rich framework that can be functionalized for specific analyte interactions. nih.gov

As previously mentioned, 1,3,5-tris(4′-aminophenyl)benzene serves as an efficient supramolecular sensor for detecting polynitroaromatic compounds (PNACs) like trinitrotoluene (TNT), dinitrotoluene (DNT), and picric acid (PA). nih.gov The sensing mechanism relies on the formation of donor-acceptor complexes through π-π interactions and hydrogen bonding, which quenches the fluorescence of the sensor. nih.gov

The versatility of the this compound scaffold is further demonstrated by the development of covalent organic frameworks (COFs) and conjugated microporous polymers (CMPs) for sensing applications. For instance, a fluorine-rich COF constructed from 1,3,5-tris(3-fluoro-4-formylphenyl)benzene and 1,3,5-tris(4-aminophenyl)benzene (B174889) showed rapid pH-responsive absorption and fluorescence. ossila.com This "smart" COF exhibited a 20% enhancement in fluorescence quantum yield and more rapid sensitivity under acid-base induction compared to its non-fluorinated counterpart. ossila.com

Triazine-based conjugated microporous polymers incorporating a 1,3,5-tris(diphenylamino)benzene (B145324) core have been developed for the fluorescence sensing of o-nitrophenol. rsc.org These materials showcase the potential of designing porous polymers with specific functionalities for targeted analyte detection.

Below is an interactive data table summarizing the applications of various this compound derivatives in chemical sensing.

Future Directions and Emerging Research Frontiers for 1,3,5 Tris 4 Phenylphenyl Benzene

Integration into Hybrid Organic-Inorganic Advanced Materials

A significant frontier for 1,3,5-tris(4-phenylphenyl)benzene is its use as a structural linker in the design of hybrid organic-inorganic materials, particularly Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials combine the processability and functional versatility of organic molecules with the stability and ordered nature of inorganic components.

Derivatives of this compound functionalized with carboxylic acid groups, such as 1,3,5-Tris(4-carboxyphenyl)benzene (B1661964) (H3BTB), serve as tritopic bridging ligands. nih.govrsc.org These linkers connect metal ions or clusters to form three-dimensional, microporous structures. A notable example is MOF-177, which is constructed using H3BTB and exhibits an exceptionally high surface area (around 5000 m²/g) and a significant hydrogen storage capacity of 7.5% at 77K. sigmaaldrich.com The rigid, well-defined geometry of the H3BTB linker is crucial for creating these highly ordered and porous networks.

Similarly, derivatives bearing aldehyde groups, like 1,3,5-Tris(4-formylphenyl)benzene, are key precursors for COFs. ossila.com These frameworks are formed through strong covalent bonds, such as imine linkages from reactions with amine derivatives, resulting in robust, porous materials. Such COFs have shown promise in gas capture, with a benzothiazole-based COF demonstrating a surface area of 328 m²/g and CO2 adsorption of 7.8 wt% at 273 K. ossila.com The introduction of different functional groups, such as hydroxyl moieties in 1,3,5-tris(4-formyl-3-hydroxyphenyl)benzene, allows for further tuning of the framework's properties, including its ability to coordinate with metal centers or interact with specific analytes. ossila.com

The research focus is now moving towards more complex hybrid systems, such as Polyoxometalate-based Metal-Organic Frameworks (POMOFs), where entire polyoxoanions are integrated as the inorganic nodes. rsc.org This approach combines the redox and catalytic activity of POMs with the high surface area and tunable porosity of MOFs, opening new avenues for catalytic and electronic applications.

Table 1: Properties of MOFs and COFs Derived from 1,3,5-tris(phenylphenyl)benzene Analogues

FrameworkLinkerApplicationKey FindingCitation
MOF-1771,3,5-Tris(4-carboxyphenyl)benzeneHydrogen StorageExtremely high surface area (~5000 m²/g) and H₂ storage capacity (7.5% at 77K). sigmaaldrich.com
Benzothiazole COF1,3,5-Tris(4-formylphenyl)benzeneCO₂ CaptureSurface area of 328 m²/g; CO₂ adsorption of 7.8 wt% at 273 K. ossila.com
2D Semiconducting COF1,3,5-Tris(4-formylphenyl)benzenePhotocatalysisDemonstrated H₂ evolution with a production rate of 2.9 μmol/h. ossila.com
Hydroxy-functionalized COF1,3,5-Tris(4-formyl-3-hydroxyphenyl)benzeneAnion SensingHigh surface area of 597 m²/g; luminescence is quenched by anions. ossila.com
Porous POMOF1,3,5-Tris(4-carboxyphenyl)benzeneElectrocatalysisExhibits effective catalytic activity towards bromate (B103136) reduction. rsc.org

Exploration in Advanced Catalysis and Redox Systems

The electron-rich, conjugated core of this compound and its derivatives makes them excellent candidates for applications in catalysis and redox systems. The ability to functionalize the outer phenyl rings allows for the introduction of catalytically active sites or redox-active moieties.

Research has shown that hybrid materials incorporating these molecules are effective catalysts. A POMOF constructed with the H3BTB linker demonstrated significant electrocatalytic activity in the reduction of bromate. rsc.org Furthermore, COFs synthesized from 1,3,5-Tris(4-cyanophenyl)benzene and 1,3,5-tris(4-ethynylphenyl)benzene (B1631666) have been employed as photocatalysts. ossila.com These materials can absorb visible light and facilitate reactions such as hydrogen evolution and the photoreduction of carbon monoxide with high selectivity and efficiency. ossila.com For instance, a polymer derived from 1,3,5-tris(4-ethynylphenyl)benzene achieved a CO production rate of 40.12 μmol h⁻¹ g⁻¹ with nearly 100% selectivity. ossila.com

The introduction of amino groups, creating compounds like 1,3,5-tris(4-aminophenyl)benzene (B174889) derivatives, imparts redox activity. researchgate.netrsc.org Upon oxidation, these triarylamine-based molecules can form stable dication diradicals, which possess interesting electronic and magnetic properties investigated by cyclic voltammetry and spectroscopy. researchgate.netrsc.org This stability suggests potential uses in redox-switchable systems, charge-storage materials, and as mediators in catalytic cycles.

Future research is directed at designing more sophisticated catalytic systems by:

Incorporating metallic catalysts directly into the molecular structure.

Developing hierarchical porous structures to improve mass transport to active sites.

Fine-tuning the electronic properties through substitution to optimize redox potentials for specific catalytic transformations.

Scalable and Environmentally Benign Synthetic Methodologies

As the applications for this compound and its derivatives expand, the need for efficient, scalable, and environmentally friendly synthetic methods becomes paramount. Traditional syntheses often rely on multi-step procedures or catalysts based on expensive and precious metals like palladium.

Recent research has focused on developing more sustainable alternatives. One promising approach is the self-condensation reaction of substituted acetophenones. The use of copper(II) chloride (CuCl₂), an inexpensive and abundant Lewis acid, has been shown to effectively catalyze the trimerization of acetophenones to form the 1,3,5-triarylbenzene core. sapub.org This method is presented as a cheaper and more facile alternative to other catalysts. sapub.org

Another advancement towards greener chemistry is the use of heterogeneous, reusable catalysts. Nano-silica sulfuric acid has been successfully employed as an eco-friendly catalyst for the synthesis of 1,3,5-triarylbenzenes. researchgate.net This reaction can be performed under solvent-free conditions and accelerated by microwave irradiation, significantly reducing waste and energy consumption. researchgate.net

Table 2: Comparison of Synthetic Methodologies for 1,3,5-Triarylbenzene Core

Catalyst SystemKey AdvantagesConditionsCitation
Copper(II) chloride (CuCl₂)Inexpensive, abundant, facile to useSelf-condensation of acetophenones, reflux sapub.org
Nano-silica sulfuric acidHeterogeneous, eco-friendly, reusableSolvent-free, microwave irradiation researchgate.net
Nickel-based catalystsMore cost-effective than palladiumAromatic amination reactions rsc.org
Palladium-based catalystsHigh efficiency for cross-couplingSuzuki and Sonogashira reactions researchgate.netmdpi.com

Novel Device Concepts and Performance Breakthroughs

The unique photophysical and electronic properties of the this compound scaffold are being leveraged to create novel electronic and photonic devices. Its rigid, starburst structure leads to materials with high thermal stability and well-defined energy levels, which are critical for device performance and longevity.

Derivatives such as 1,3,5-tris[4-(diphenylamino)phenyl]benzene (B1644438) form stable amorphous molecular materials with high glass-transition temperatures (above 100°C), making them suitable for use as hole-transport layers in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org Hyperbranched polyphenylenes based on this core structure have been synthesized and shown to be blue light-emitting materials, a key area of development for display technologies. researchgate.net

The integration of these molecules into COFs has led to breakthroughs in sensor technology. A fluorine-rich COF built from a 1,3,5-tris(3-fluoro-4-formylphenyl)benzene linker exhibits rapid and sensitive pH-responsive fluorescence. ossila.com Another COF, functionalized with hydroxyl groups, acts as an effective anion sensor through a luminescence quenching mechanism. ossila.com

Performance breakthroughs are also being realized in energy-related applications. Microporous polymer nanosheets created by the oxidative coupling of 1,3,5-tris-(4-ethynylphenyl)benzene demonstrated highly efficient photocatalytic activity for hydrogen production under visible light, achieving a quantum efficiency of 10.3% at 420 nm. ossila.com This represents a significant step towards practical solar fuel generation. The development of related structures incorporating viologen units, which are known for their electrochromism, hints at future applications in memory devices and smart windows. mdpi.com The ongoing research challenge is to translate these promising material properties into fully functional and high-performance device prototypes.

Q & A

Basic: What are the standard synthetic protocols for preparing 1,3,5-tris(4-phenylphenyl)benzene derivatives, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of this compound derivatives typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach functional groups (e.g., bromo, formyl, amino) to the central benzene core. For example, 1,3,5-tris(4-formylphenyl)benzene (TFPB) is synthesized via trifluoromethylation or formylation reactions under inert atmospheres using catalysts like Pd(PPh₃)₄ . Solvent choice (e.g., dry dioxane) and acidic conditions (acetic acid catalysis) are critical for achieving high crystallinity in subsequent frameworks . Reaction temperature (e.g., 120°C for 72 hours) and stoichiometric ratios of precursors directly impact yield and purity, with deviations leading to incomplete polymerization or side products .

Basic: What spectroscopic and analytical methods are recommended for confirming the structure of this compound and its derivatives?

Methodological Answer:
Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and monitor reaction progress. For example, 1,3,5-tris(4-bromophenyl)benzene exhibits distinct aromatic proton signals in the range of 7.2–7.8 ppm .
  • Fourier-Transform Infrared Spectroscopy (FT-IR): Identifies functional groups, such as aldehyde stretches (~1690 cm⁻¹) in TFPB .
  • X-ray Diffraction (XRD): Validates crystallinity in covalent organic frameworks (COFs) synthesized from derivatives .
  • Elemental Analysis: Ensures stoichiometric accuracy, particularly for high-purity research-grade compounds .

Advanced: How can this compound derivatives be utilized in the design of covalent organic frameworks (COFs) for photocatalytic applications?

Methodological Answer:
Derivatives like 1,3,5-tris(4-formylphenyl)benzene (TFPB) serve as electron-deficient monomers in COF synthesis. When reacted with triaminophenylbenzene (TAPB), they form β-ketoenamine-linked frameworks with extended π-conjugation, enhancing light absorption and charge transport . For photocatalytic hydrogen evolution, optimizing the COF’s bandgap via fluorination (e.g., TF-COF-2) improves electron-hole separation . Solvent selection (e.g., mesitylene/dioxane mixtures) and post-synthetic annealing (150°C under vacuum) enhance crystallinity and stability .

Advanced: What experimental approaches can resolve contradictions in crystallinity data observed in COFs synthesized from this compound?

Methodological Answer:
Discrepancies in crystallinity often arise from solvent polarity, reaction time, or monomer solubility. For example, using bulky substituents (e.g., isopropyl groups in iPrTAPB) improves solubility and reduces framework collapse . If XRD data conflicts with computational models, pair distribution function (PDF) analysis or electron microscopy (TEM/SEM) can resolve structural ambiguities. Post-synthetic modifications, such as solvent exchange (e.g., acetone to hexane), may also stabilize porous structures .

Advanced: What are the challenges in achieving high purity and solubility for this compound derivatives, and how can they be mitigated?

Methodological Answer:
Purity challenges stem from residual catalysts (e.g., palladium in cross-coupling reactions) or unreacted monomers. Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (DMF/ethanol) effectively isolates pure derivatives . Solubility issues in polar solvents (e.g., DMF, DMSO) are addressed by introducing solubilizing groups (e.g., methoxy or hydroxyl substituents) or using sonication during COF synthesis .

Advanced: How does the introduction of functional groups (e.g., formyl, amino) affect the electronic properties and reactivity of the parent compound in COF synthesis?

Methodological Answer:
Functional groups modulate electronic and steric properties:

  • Formyl groups enable dynamic covalent chemistry (e.g., Schiff base formation) for self-healing COFs, with fluorinated derivatives enhancing hydrophobicity and gas uptake .
  • Amino groups facilitate nucleophilic addition-elimination reactions, forming β-ketoenamine linkages that improve hydrolytic stability .
  • Hydroxyl groups (e.g., in 1,3,5-tris(4-hydroxyphenyl)benzene) enable hydrogen bonding, enhancing COF mechanical strength but requiring inert atmospheres to prevent oxidation .

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